molecular formula C13H14FN3O B1306084 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 493024-40-1

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

货号 B1306084
CAS 编号: 493024-40-1
分子量: 247.27 g/mol
InChI 键: OCVSOAJAJMMNGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This particular derivative is characterized by the presence of a 4-fluorophenyl group and a piperidine moiety attached to the oxadiazole ring. The fluorophenyl group is a common pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of a compound towards its biological target. The piperidine ring is a saturated six-membered ring containing one nitrogen atom, which can impart basicity as well as contribute to the compound's three-dimensional structure and its interaction with biological targets.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from appropriate precursors. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine involves microwave irradiation of a precursor compound in the presence of chloroacetyl chloride and phosphoryl oxychloride, followed by treatment with various amines . These methods highlight the versatility of synthetic approaches to access the oxadiazole core and its derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were confirmed by single crystal X-ray diffraction studies . The piperazine ring in these structures adopts a chair conformation, which is a common and stable conformation for six-membered rings containing nitrogen. The molecular structure is further stabilized by intermolecular hydrogen bonds and aromatic π-π stacking interactions, which contribute to the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring. For instance, the presence of a fluorophenyl group can affect the electron distribution within the molecule, potentially making it more reactive towards nucleophilic or electrophilic attack. The piperidine moiety can also participate in reactions, particularly those involving the nitrogen atom, such as quaternization or alkylation. The synthesis of related compounds often involves condensation reactions, cyclization, and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and its analogs can be deduced from their molecular structure. The presence of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The piperidine ring can contribute to the basicity of the compound, which can influence its solubility and stability. The crystallographic data from related compounds suggest that these molecules can form stable crystalline structures with specific space groups and exhibit intermolecular interactions that are crucial for their solid-state properties .

安全和危害

According to Sigma-Aldrich, this compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The safety information provided indicates that it is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 .

属性

IUPAC Name

2-(4-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSOAJAJMMNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381211
Record name 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

CAS RN

493024-40-1
Record name 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (210 mg, 0.605 mmol) in dioxane (1 mL) was added 4N HCl in dioxane (0.756 mL, 3.0 mmol) and the mixture was stirred for 48 h. 1N NaOH (2.4 mL, 2.4 mmol) was added to neutralize the mixture. The solvent was evaporated, ether was added to the resulting white precipitate and the mixture sonicated. This white precipitate was filtered, washed with ether to give the title compound as a white powder as a NaCl salt (171 mg) and used without further purification. 1H NMR (400 MHz, chloroform-d) δ ppm 8.00-8.16 (m, 2H) 7.24-7.41 (m, 2H) 3.42-3.58 (m, 3H) 3.15-3.29 (m, 3H) 2.31-2.53 (m, 2H) 2.11 (m, 2H); MS (m/z, MH+): 248.3
Name
tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.756 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。